(3-Bromofuran-2-yl)boronic acid
Description
(3-Bromofuran-2-yl)boronic acid is an organoboron compound featuring a furan ring substituted with a bromine atom at the 3-position and a boronic acid (-B(OH)₂) group at the 2-position (Figure 1). The furan ring, a five-membered aromatic heterocycle containing oxygen, confers distinct electronic and steric properties compared to phenyl-based boronic acids. Bromine, as an electron-withdrawing substituent, may modulate reactivity and binding affinity in biological or catalytic contexts.
Properties
Molecular Formula |
C4H4BBrO3 |
|---|---|
Molecular Weight |
190.79 g/mol |
IUPAC Name |
(3-bromofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BBrO3/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H |
InChI Key |
LYXYOVPFFMCSPG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CO1)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromofuran-2-yl)boronic acid typically involves the bromination of furan followed by borylation. One common method is the bromination of furan using N-bromosuccinimide (NBS) to yield 3-bromofuran. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: (3-Bromofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions like oxidation, reduction, and substitution under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted furan derivatives .
Scientific Research Applications
(3-Bromofuran-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which (3-Bromofuran-2-yl)boronic acid exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the successful coupling of organic fragments .
Comparison with Similar Compounds
Brominated Aryl Boronic Acids
Bromo-substituted aryl boronic acids, such as (3-Bromo-2-methoxyphenyl)boronic acid (CAS 352525-80-5) and (3-Bromo-2-chlorophenyl)boronic acid (CAS 352535-98-9) , share similarities in halogen substitution patterns. However, the furan ring in (3-Bromofuran-2-yl)boronic acid introduces differences:
- Steric Effects : The smaller furan ring (vs. phenyl) may reduce steric hindrance, improving accessibility for interactions with biological targets or catalysts.
Table 1: Key Properties of Brominated Boronic Acids
Furan-Based Boronic Acids
Compounds like (5-Formylfuran-3-yl)boronic acid (CAS 27329-70-0) and (5-Formylfuran-2-yl)boronic acid (CAS 177734-82-6) highlight the impact of substituent placement on furan rings:
- Substituent Position : The 3-bromo substitution in the target compound may sterically hinder interactions compared to 5-substituted analogs.
- Functional Groups : Formyl groups in similar compounds enhance electrophilicity, whereas bromine may favor nucleophilic substitution or Suzuki-Miyaura coupling reactions.
Antiproliferative Effects
Boronic acids with aromatic systems, such as phenanthren-9-yl boronic acid (IC₅₀ = 0.225 µM) and 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.197 µM), exhibit potent cytotoxicity in triple-negative breast cancer models .
Table 2: Cytotoxicity of Selected Boronic Acids
| Compound | IC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|
| 6-Hydroxynaphthalen-2-yl boronic acid | 0.197 | 4T1 | |
| Phenanthren-9-yl boronic acid | 0.225 | 4T1 | |
| Combretastatin A-4 analog (13c) | 0.48–2.1 | B-16, 1-87 |
Enzyme Inhibition
- β-Lactamases : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) inhibit β-lactamases with Ki values comparable to phenyl analogs . Meta-substituted aryl boronic acids show enhanced activity against bacterial enzymes like R39 (IC₅₀ = 20–30 µM) , suggesting that the 3-bromo position in the furan analog may similarly optimize binding.
- Proteasomes : Boronic acids (e.g., bortezomib) target proteasomes via covalent interactions with threonine residues . The bromine in this compound could enhance selectivity, as seen in EGCG’s protective effects against boronic acid-containing proteasome inhibitors .
Physicochemical Properties
Solubility and Stability
Boronic acids like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in aqueous media, limiting in vitro assays . The furan ring’s polarity may improve solubility compared to hydrophobic naphthyl or phenanthrenyl groups, though bromine’s hydrophobicity could counterbalance this.
Diol-Binding Affinity
Ortho-substituted azobenzene boronic acids exhibit pH- and isomer-dependent diol binding . For this compound, the electron-rich furan ring may stabilize boronate ester formation, analogous to phenylboronic acids used in carbohydrate sensing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
